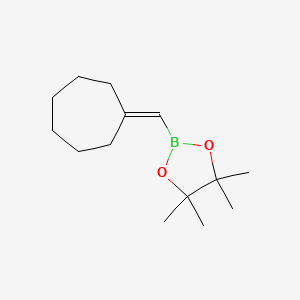

2-(Cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(Cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a seven-membered cycloalkenyl substituent (cycloheptylidenemethyl) at the 2-position of the dioxaborolane ring. This compound is part of a broader class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, catalytic borylation, and medicinal chemistry. Its cycloheptenyl group introduces unique steric and electronic properties, distinguishing it from other boronate esters.

Properties

IUPAC Name |

2-(cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO2/c1-13(2)14(3,4)17-15(16-13)11-12-9-7-5-6-8-10-12/h11H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKRHPCPRDHJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cycloheptanone with a boronic ester. One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, to form the intermediate cycloheptylidenemethyl magnesium bromide. This intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can convert the compound into borohydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides, amines, and alcohols can react with the boron atom under mild conditions.

Major Products Formed

Oxidation: Boronic acids and borates.

Reduction: Borohydrides.

Substitution: Various substituted boron compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Estrogen Receptor Modulation

One of the notable applications of this compound is its role as a modulator of estrogen receptors. Research indicates that compounds with similar structures can influence estrogen receptor activity, which is crucial in the treatment of hormone-dependent cancers such as breast cancer. The ability to selectively modulate these receptors can lead to improved therapeutic outcomes with fewer side effects compared to traditional hormone therapies .

Anticancer Activity

Studies have shown that boron-containing compounds exhibit promising anticancer properties. The unique dioxaborolane structure may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival. Preliminary data suggest that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development in anticancer drug design .

Materials Science Applications

Polymer Chemistry

In materials science, 2-(Cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can serve as a building block for synthesizing novel polymers. Its boron content allows for the creation of cross-linked networks that exhibit enhanced thermal and mechanical properties. Such materials could find applications in coatings, adhesives, and structural components .

Sensors and Electronics

The compound's unique electronic properties make it suitable for use in sensors and electronic devices. Its incorporation into polymer matrices can lead to materials with improved conductivity and sensitivity to environmental changes. This application is particularly relevant in developing sensors for detecting chemical or biological agents .

Organic Synthesis Applications

Reagent in Organic Reactions

As a reagent, this compound can facilitate various organic transformations. Its ability to participate in cross-coupling reactions is particularly noteworthy. These reactions are essential in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Catalysis

The compound may also act as a catalyst or catalyst precursor in organic reactions. Its boron atom can stabilize transition states or intermediates during chemical reactions, thus enhancing reaction rates and selectivity. This catalytic activity opens avenues for more efficient synthetic pathways in organic chemistry .

Case Study 1: Estrogen Receptor Modulation

A study investigated the effects of cycloheptylidenemethyl derivatives on estrogen receptor activity. The results indicated that specific modifications to the dioxaborolane structure could enhance binding affinity and selectivity towards estrogen receptors. This finding supports the potential use of such compounds in developing selective estrogen receptor modulators (SERMs) for therapeutic use .

Case Study 2: Polymer Development

Research on the synthesis of boron-containing polymers demonstrated that incorporating this compound resulted in materials with superior mechanical properties compared to traditional polymers. These materials showed promise for applications in high-performance coatings and structural components due to their enhanced durability and thermal stability .

Mechanism of Action

The mechanism of action of 2-(Cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the cycloheptylidenemethyl group to an aryl or vinyl halide. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation and reductive elimination to yield the final product.

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The 1,3,2-dioxaborolane core (4,4,5,5-tetramethyl) is conserved across analogs, but substituent variations significantly influence reactivity and applications. Key comparisons include:

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Substituents : Compounds like 2-(3,5-dichlorophenyl)- and 2-(3-(methylsulfonyl)phenyl)- derivatives exhibit enhanced reactivity in Suzuki-Miyaura couplings due to increased electrophilicity at the boron center .

- Electron-Donating Substituents : Methoxybenzyl or methoxyphenyl groups (e.g., ) slow coupling kinetics but improve stability under basic conditions .

- Comparable cyclohexylidene analogs (e.g., ) show similar trends but with reduced strain .

Medicinal Chemistry

Biological Activity

2-(Cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of chemistry and biology. Its unique structure allows for potential applications in medicinal chemistry, particularly in drug development and organic synthesis. This article reviews the biological activity of this compound, emphasizing its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C14H25BO2

- Molecular Weight : 236.16 g/mol

- CAS Number : 2246751-56-2

- Boiling Point : Predicted at 274.7 ± 23.0 °C

The compound is characterized by a dioxaborolane structure which is known for its stability and reactivity in various chemical environments.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against several cancer cell lines. For instance:

These results suggest that the compound may interfere with cellular proliferation mechanisms, potentially through apoptosis induction or cell cycle arrest.

The mechanism by which this compound exerts its antitumor effects appears to be multifaceted:

- Boron Interaction : The boron atom in the compound can interact with biological molecules such as nucleic acids and proteins, possibly leading to alterations in their function.

- Reactive Oxygen Species (ROS) Production : The compound may induce oxidative stress within cancer cells, promoting apoptosis through increased ROS levels.

Case Studies

A series of case studies have been conducted to explore the efficacy of this compound in vivo:

-

Study on Tumor Growth Inhibition :

- Model : Xenograft model using A549 cells.

- Findings : Treatment with the compound resulted in a significant reduction in tumor volume compared to control groups (p < 0.05).

- : Supports the potential use of this compound as a therapeutic agent in lung cancer treatment.

-

Combination Therapy :

- Objective : To evaluate the effects of combining this compound with standard chemotherapeutics.

- Results : Enhanced cytotoxicity was observed when combined with cisplatin in MCF-7 cells.

- Implication : Suggests a synergistic effect that could improve treatment outcomes.

Safety and Toxicity

Preliminary toxicity assessments indicate that while the compound shows promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Toxicological evaluations should include:

- Acute toxicity studies in animal models.

- Long-term exposure assessments to determine potential carcinogenic effects.

Q & A

Q. What are the common synthetic routes for preparing 2-(cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via cross-electrophilic coupling or substitution reactions involving pinacolborane derivatives. A general protocol involves reacting cycloheptylidenemethyl halides with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane precursors under transition metal catalysis. Flash column chromatography (Hex/EtOAC gradients) is commonly used for purification, achieving yields up to 85% . For analogs, UiO-Co catalysts have been employed to enhance chemoselectivity in boronate ester formation .

Q. How is this compound characterized, and what analytical challenges arise?

Characterization relies on multinuclear NMR (¹H, ¹³C, ¹¹B) and mass spectrometry. Quadrupolar relaxation in ¹¹B NMR often obscures signals for boron-bound carbons, necessitating high-field instruments (≥400 MHz) and optimized acquisition parameters. For example, ¹¹B NMR peaks for similar dioxaborolanes appear at δ ~30-35 ppm . IR spectroscopy can confirm B-O stretches (~1,350 cm⁻¹) .

Q. What safety protocols are critical for handling this compound?

Store under inert gas (argon) to prevent hydrolysis . Use PPE (gloves, goggles) and avoid heat/sparks due to flammability risks . For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What are its primary applications in organic synthesis?

It serves as a boronate ester intermediate in Suzuki-Miyaura cross-coupling reactions for biaryl/heteroaryl synthesis. Palladium catalysts (e.g., Pd(PPh₃)₄) and optimized bases (e.g., K₂CO₃) are key for high yields .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Diastereoselectivity (dr ~5:1) is achievable via chiral auxiliaries or enantioselective catalysis. For cycloheptylidenemethyl derivatives, steric effects from substituents and reaction temperature (~0°C to RT) influence dr. Polar solvents (THF) may stabilize intermediates, improving selectivity .

Q. What mechanistic insights explain its role in ketone reductions?

In pinacolborane-mediated reductions, the active species is likely a trialkoxyborohydride formed in situ. NaOt-Bu catalyzes hydride transfer, with THF stabilizing the borohydride intermediate. Kinetic studies suggest a low-concentration equilibrium favoring the reactive species .

Q. How can conflicting spectroscopic data (e.g., solubility issues) be resolved?

Poor solubility in benzene-d₆ can mask NMR signals. Alternative solvents (THF-d₈) or cryogenic probes improve detection. For example, THF shifts equilibria to favor observable trialkoxyborohydrides . X-ray crystallography (e.g., C15H19BO2S analogs) provides structural validation when NMR is inconclusive .

Q. What strategies enhance its stability in biological applications?

Structural analogs with electron-withdrawing groups (e.g., fluoro, trifluoromethyl) improve metabolic stability. Encapsulation in liposomes or metal-organic frameworks (MOFs) can mitigate hydrolysis in aqueous environments . In vitro models (e.g., prostate cancer cells) validate bioactivity via glycolysis inhibition assays .

Q. How does electronic modulation of the cycloheptylidenemethyl group affect reactivity?

Substituents alter π-conjugation and boron electrophilicity. Thiophene derivatives (e.g., 2-methylbenzo[b]thiophen-3-yl) enhance electron delocalization, improving catalytic turnover in cross-couplings. Hammett studies correlate σ⁺ values with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.